molecular formula C48H92O2 B14406269 3-Docosyl-4-tricosylideneoxetan-2-one CAS No. 83708-15-0

3-Docosyl-4-tricosylideneoxetan-2-one

Cat. No.: B14406269
CAS No.: 83708-15-0
M. Wt: 701.2 g/mol
InChI Key: NJXPPOGSFIKFNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Docosyl-4-tricosylideneoxetan-2-one is a complex organic compound with the molecular formula C48H92O2 It is characterized by a unique oxetane ring structure, which is a four-membered cyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Docosyl-4-tricosylideneoxetan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of long-chain alkenes with suitable leaving groups. The reaction conditions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Docosyl-4-tricosylideneoxetan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-Docosyl-4-tricosylideneoxetan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Docosyl-4-tricosylideneoxetan-2-one involves its interaction with lipid membranes and other hydrophobic environments. The long hydrocarbon chains allow it to embed within lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The oxetane ring may also participate in specific chemical reactions, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Docosyl-4-tricosylideneoxetan-2-one is unique due to its oxetane ring structure, which imparts distinct chemical reactivity and physical properties compared to other long-chain hydrocarbons. This uniqueness makes it valuable for specific applications where the oxetane ring’s reactivity is advantageous .

Properties

CAS No.

83708-15-0

Molecular Formula

C48H92O2

Molecular Weight

701.2 g/mol

IUPAC Name

3-docosyl-4-tricosylideneoxetan-2-one

InChI

InChI=1S/C48H92O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-46(48(49)50-47)44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h45-46H,3-44H2,1-2H3

InChI Key

NJXPPOGSFIKFNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.